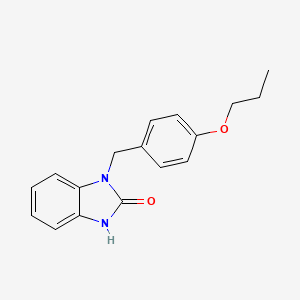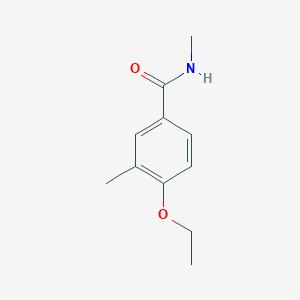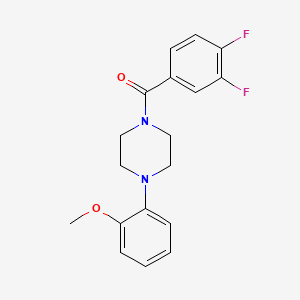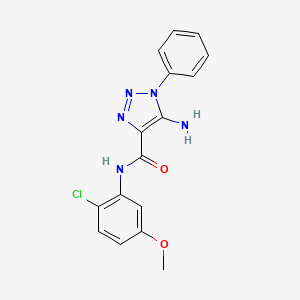
2-(3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-4-quinolinecarboxylate
Vue d'ensemble
Description
2-(3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-4-quinolinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as NBQX and belongs to the class of quinoxaline derivatives.
Mécanisme D'action
NBQX acts as a competitive antagonist of AMPA receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. AMPA receptors are composed of four subunits, and NBQX selectively binds to the glutamate-binding site on the subunit, leading to the inhibition of ion channel opening and the blockade of synaptic transmission. NBQX has been shown to have a high affinity for AMPA receptors, with a dissociation constant (Kd) in the nanomolar range.
Biochemical and Physiological Effects:
NBQX has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, NBQX has been shown to selectively block AMPA receptor-mediated synaptic transmission, leading to the inhibition of excitatory synaptic activity. At higher concentrations, NBQX can also block kainate receptors, another type of glutamate receptor, leading to the inhibition of both excitatory and inhibitory synaptic activity.
Avantages Et Limitations Des Expériences En Laboratoire
NBQX has several advantages for lab experiments, including its high affinity and selectivity for AMPA receptors, its ability to block excitatory synaptic activity, and its potential applications in the study of synaptic plasticity and neurological disorders. However, NBQX also has some limitations, such as its potential off-target effects on other glutamate receptors, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of NBQX, including the development of new AMPA receptor antagonists with improved selectivity and efficacy, the investigation of the role of AMPA receptors in neurological disorders, and the exploration of the potential therapeutic applications of NBQX in the treatment of neurological disorders. Other future directions could include the investigation of the effects of NBQX on other ion channels and neurotransmitter systems, the development of new methods for the synthesis and purification of NBQX, and the exploration of the potential applications of NBQX in other fields such as materials science and catalysis.
Conclusion:
In conclusion, 2-(3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-4-quinolinecarboxylate, also known as NBQX, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NBQX is a selective antagonist of AMPA receptors, which are involved in the regulation of synaptic transmission and plasticity. NBQX has been shown to have a range of biochemical and physiological effects, and its potential applications in the study of neurological disorders make it a valuable tool for the development of new drugs and therapies.
Applications De Recherche Scientifique
NBQX has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, NBQX is used as a selective antagonist of AMPA receptors, which are involved in the regulation of synaptic transmission and plasticity. NBQX has been shown to block the excitatory effects of glutamate on AMPA receptors, leading to the inhibition of synaptic transmission. This property of NBQX has made it a valuable tool in the study of synaptic plasticity and the mechanisms underlying learning and memory.
In pharmacology, NBQX is used as a reference compound for the development of new AMPA receptor antagonists. NBQX has been shown to have high affinity and selectivity for AMPA receptors, making it a useful tool for the screening of new compounds. NBQX has also been investigated for its potential applications in the treatment of various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Propriétés
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(4-bromophenyl)quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrN2O5/c25-17-10-8-15(9-11-17)22-13-20(19-6-1-2-7-21(19)26-22)24(29)32-14-23(28)16-4-3-5-18(12-16)27(30)31/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFMTIKQJHTSNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)quinoline-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4843922.png)
![N-{2-[(4-isobutyryl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}methanesulfonamide](/img/structure/B4843932.png)
![3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4843938.png)
![N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B4843940.png)


![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4843947.png)


![N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4843971.png)

![4-[tert-butyl(4-methylbenzyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4843988.png)
![4-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}methyl)benzonitrile](/img/structure/B4843989.png)
![1-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-3-methylpiperidine](/img/structure/B4843995.png)